Cas no 887978-71-4 (1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid)

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid is a cyclohexanecarboxylic acid derivative featuring a 3-chlorophenyl substituent and a ketone functional group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural framework allows for further functionalization, making it valuable for constructing complex molecules. The presence of both a carboxylic acid and a ketone group enhances its reactivity, enabling participation in condensation, reduction, and cyclization reactions. The chlorophenyl moiety contributes to its potential bioactivity, often explored in medicinal chemistry research. This compound is typically characterized by high purity and stability under standard storage conditions.
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid structure
887978-71-4 structure
Product name:1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
CAS No:887978-71-4
MF:C13H13ClO3
MW:252.693523168564
MDL:MFCD06410577
CID:1056703

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid
    • 1-(3-chlorophenyl)-4-oxo-Cyclohexanecarboxylic acid
    • CYCLOHEXANECARBOXYLIC ACID,1-(3-CHLOROPHENYL)-4-OXO
    • 1-(3-chlorophenyl)-4-oxocyclohexane-1-carboxylic acid
    • KM2769
    • 4932AJ
    • AB24647
    • SY015086
    • AX8268625
    • 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylicAcid
    • 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
    • MDL: MFCD06410577
    • Inchi: 1S/C13H13ClO3/c14-10-3-1-2-9(8-10)13(12(16)17)6-4-11(15)5-7-13/h1-3,8H,4-7H2,(H,16,17)
    • InChI Key: RTHQIXYCYJHTTI-UHFFFAOYSA-N
    • SMILES: ClC1=C([H])C([H])=C([H])C(=C1[H])C1(C(=O)O[H])C([H])([H])C([H])([H])C(C([H])([H])C1([H])[H])=O

Computed Properties

  • Exact Mass: 252.05500
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 317
  • Topological Polar Surface Area: 54.4

Experimental Properties

  • Boiling Point: 443.8±45.0℃ at 760 mmHg
  • PSA: 54.37000
  • LogP: 2.80550

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid Security Information

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid Customs Data

  • HS CODE:2918300090
  • Customs Data:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D691038-1g
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
887978-71-4 >97%
1g
$165 2024-07-20
Alichem
A019112696-5g
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid
887978-71-4 95%
5g
$740.57 2023-08-31
abcr
AB334692-5g
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid, 95%; .
887978-71-4 95%
5g
€790.20 2024-04-16
Ambeed
A444465-1g
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid
887978-71-4 97%
1g
$149.0 2024-04-16
abcr
AB334692-250mg
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid, 95%; .
887978-71-4 95%
250mg
€133.40 2024-04-16
A2B Chem LLC
AB56499-100mg
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid
887978-71-4 >97%
100mg
$62.00 2024-04-19
A2B Chem LLC
AB56499-5g
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid
887978-71-4 >97%
5g
$621.00 2024-04-19
1PlusChem
1P003DDF-1g
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid
887978-71-4 >97%
1g
$168.00 2024-04-20
A2B Chem LLC
AB56499-250mg
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic acid
887978-71-4 >97%
250mg
$71.00 2024-04-19
eNovation Chemicals LLC
D691038-5g
1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
887978-71-4 >97%
5g
$515 2025-02-20

Additional information on 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

Introduction to 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid (CAS No. 887978-71-4)

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid, identified by its Chemical Abstracts Service (CAS) number 887978-71-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a cyclohexanone core substituted with a 3-chlorophenyl group and an ester-like functionality, has garnered attention due to its structural uniqueness and potential biological activities. The presence of both aromatic and heterocyclic moieties makes it a promising candidate for further exploration in drug discovery and synthetic chemistry.

The structural framework of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid is characterized by its rigid cyclohexane ring system, which is oxidized at the 4-position to form a ketone group. This ketone functionality, combined with the electron-withdrawing effect of the 3-chlorophenyl moiety, influences the electronic properties of the molecule, making it a versatile intermediate in organic synthesis. The carboxylic acid derivative at the terminal position further enhances its reactivity, allowing for various chemical modifications that can tailor its biological profile.

In recent years, there has been growing interest in developing novel molecules that can modulate biological pathways associated with neurological disorders, inflammation, and cancer. The structural features of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid make it an attractive scaffold for designing small-molecule inhibitors. Specifically, the chlorophenyl group has been shown to interact with specific amino acid residues in protein targets, potentially leading to the development of drugs with high selectivity and efficacy.

One of the most compelling aspects of this compound is its potential application in the synthesis of bioactive molecules. Researchers have leveraged its structural motifs to develop derivatives that exhibit inhibitory activity against various enzymes and receptors. For instance, studies have suggested that analogs of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid may interfere with key enzymes involved in signal transduction pathways, thereby offering therapeutic benefits in conditions such as chronic pain and neurodegenerative diseases.

The synthesis of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the functionalization of a cyclohexanone derivative, followed by chlorination at the phenyl ring and subsequent carboxylation to introduce the acidic end group. These synthetic strategies not only demonstrate the compound's versatility but also provide insights into potential routes for scaling up production for industrial applications.

Recent advancements in computational chemistry have further enhanced our understanding of how 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid interacts with biological targets. Molecular docking studies have revealed that this compound can bind to specific pockets on enzymes such as COX-2 and PDE4, which are implicated in inflammatory responses and immune regulation. These findings align well with experimental data demonstrating that derivatives of this scaffold exhibit anti-inflammatory properties in preclinical models.

The pharmacokinetic profile of 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid is another critical area of interest. Preliminary studies suggest that this compound exhibits moderate solubility in both aqueous and organic solvents, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is essential for optimizing drug delivery systems and ensuring therapeutic efficacy.

Moreover, the environmental impact of synthesizing and handling 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid must be considered. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These initiatives not only align with sustainable chemistry principles but also enhance the economic viability of producing this compound on a larger scale.

In conclusion, 1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid (CAS No. 887978-71-4) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features, coupled with promising biological activities observed in preclinical studies, make it a valuable scaffold for developing new therapeutic agents. As research continues to uncover more about its properties and applications, this compound is poised to play an important role in addressing some of today's most pressing medical challenges.

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